Home > Products > Screening Compounds P41123 > Dextromethorphan hydrobromide
Dextromethorphan hydrobromide - 6700-34-1

Dextromethorphan hydrobromide

Catalog Number: EVT-335995
CAS Number: 6700-34-1
Molecular Formula: C18H28BrNO2
Molecular Weight: 370.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dextromethorphan hydrobromide is the hydrobromide and monohydrate of the antitussive drug dextromethorphan. It is a hydrate and a hydrobromide. It contains a dextromethorphan.
Dextromethorphan Hydrobromide is the hydrobromide salt form of dextromethorphan, a synthetic, methylated dextrorotary analogue of levorphanol, a substance related to codeine and a non-opioid derivate of morphine. Dextromethorphan exhibits antitussive activity and is devoid of analgesic or addictive property. This agent crosses the blood-brain-barrier and activates sigma opioid receptors on the cough center in the central nervous system, thereby suppressing the cough reflex.
Methyl analog of DEXTRORPHAN that shows high affinity binding to several regions of the brain, including the medullary cough center. This compound is an NMDA receptor antagonist (RECEPTORS, N-METHYL-D-ASPARTATE) and acts as a non-competitive channel blocker. It is one of the widely used ANTITUSSIVES, and is also used to study the involvement of glutamate receptors in neurotoxicity.
Source and Classification

Dextromethorphan hydrobromide monohydrate is derived from the morphinan class of compounds, which are structurally related to opiates. It is classified as a non-narcotic cough suppressant and is commonly found in over-the-counter medications for cough relief. The compound is synthesized from dextromethorphan, which is itself a derivative of thebaine, an opiate alkaloid. Dextromethorphan hydrobromide is typically available as a salt form to enhance solubility and stability in pharmaceutical formulations .

Synthesis Analysis

The synthesis of dextromethorphan hydrobromide involves several key steps:

  1. Starting Material: The synthesis begins with octahydroisoquinoline derivatives, which are methylated to produce the necessary intermediates.
  2. Ring Closure Reaction: This critical step involves the cyclization of the intermediate to form the morphinan structure. The reaction conditions typically require strong acids and elevated temperatures (130-140 °C) to facilitate the cyclization process .
  3. Methylation: Methylation of nitrogen atoms using reagents such as iodomethane or dimethyl sulfate follows to yield dextromethorphan.
  4. Hydrobromide Formation: Finally, dextromethorphan is reacted with hydrobromic acid to form dextromethorphan hydrobromide. This step can be optimized by controlling pH and temperature to maximize yield and purity .

The synthesis can be monitored using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the identity and purity of the product .

Molecular Structure Analysis

Dextromethorphan hydrobromide has a complex molecular structure characterized by:

  • Molecular Formula: C18H25BrN2O
  • Molecular Weight: 368.31 g/mol
  • Structural Features: The molecule contains a morphinan backbone with a methoxy group at the 3-position and a methyl group at the nitrogen atom. The bromide ion contributes to its hydrobromide salt form.

The stereochemistry is significant; dextromethorphan exists as a single enantiomer (the levorotatory form), which is crucial for its pharmacological activity .

Chemical Reactions Analysis

Dextromethorphan hydrobromide can participate in various chemical reactions:

  1. Dealkylation: Under acidic conditions, it can undergo dealkylation to yield dextrorphan, an active metabolite with different pharmacological properties.
  2. O-Demethylation: Commonly performed using boron tribromide or hydrogen bromide, this reaction modifies the methoxy group into a hydroxyl group, affecting its biological activity .
  3. Hydrolysis: In aqueous environments, it can hydrolyze to release free base dextromethorphan.

These reactions are essential for understanding both its metabolism in biological systems and potential modifications for drug development .

Mechanism of Action

Dextromethorphan acts primarily as an antagonist at the N-methyl-D-aspartate receptor (NMDA) and inhibits reuptake of serotonin, leading to increased levels of serotonin in the synaptic cleft. This dual action contributes to its effectiveness as a cough suppressant while also providing some analgesic effects at higher doses.

  • NMDA Receptor Antagonism: By blocking these receptors, dextromethorphan reduces the sensitivity of the cough reflex pathway in the central nervous system.
  • Serotonin Reuptake Inhibition: This mechanism may also contribute to mood elevation in some patients, although it is not primarily indicated for this use .
Physical and Chemical Properties Analysis

Dextromethorphan hydrobromide monohydrate exhibits several notable physical and chemical properties:

  • Solubility: Freely soluble in chloroform; soluble in ethanol (25 g/100 mL) and slightly soluble in water (1.5 g/100 mL).
  • Melting Point: The melting point ranges between 198 °C and 200 °C.
  • Stability: It is stable under normal storage conditions but should be protected from light and moisture to maintain efficacy .

These properties are crucial for formulation into various dosage forms such as syrups, tablets, and capsules.

Applications

Dextromethorphan hydrobromide monohydrate has several significant applications:

  1. Cough Suppressant: It is primarily used in over-the-counter medications for treating coughs associated with colds or flu.
  2. Antitussive Research: Ongoing studies explore its potential neuroprotective effects and use in treating conditions like pain management and Parkinson's disease due to its influence on neurotransmitter systems .
  3. Pharmaceutical Development: Researchers continue to investigate new formulations that enhance its therapeutic effects while minimizing side effects.
Historical Development and Regulatory Evolution

Discovery and Structural Derivation from Morphinan Alkaloids

Dextromethorphan hydrobromide monohydrate belongs to the morphinan class of alkaloids, structurally characterized by a pentacyclic phenanthrene backbone comprising five rings (A–E). This core structure features an aromatic ring A (typically phenolic), cyclohexane ring B, unsaturated ring C with allylic hydroxyl potential, piperidine ring D containing a basic nitrogen atom, and oxygen-bridged ring E. The compound is a synthetic analog of naturally occurring morphinan alkaloids, particularly codeine, but differs critically in its stereochemistry and functional group modifications. Dextromethorphan is the dextrorotatory enantiomer of the racemic compound levomethorphan, with its D-ring nitrogen methylated (N-methyl substitution) and C3 position methoxylated (3-methoxy modification) [2] [4] [7].

The compound's development traces to mid-20th century efforts to retain the antitussive efficacy of opioid alkaloids while eliminating their addictive potential and respiratory depression effects. Researchers at Hoffmann-La Roche systematically modified the morphine structure, recognizing that the dextro-isomer of 3-methoxy-N-methylmorphinan lacked affinity for μ-opioid receptors while maintaining cough suppression activity. This structural distinction is pharmacologically fundamental: dextromethorphan does not activate the μ-opioid receptor pathway responsible for classical opioid effects, explaining its non-narcotic classification despite its morphinan skeleton [2] [4] [5].

The crystalline monohydrate hydrobromide salt form was developed to enhance stability, water solubility, and bioavailability compared to the free base. Its synthesis typically involves resolution of racemic intermediates or stereoselective synthesis starting from readily available morphinan precursors like thebaine or codeine, followed by quaternization with hydrobromic acid and crystallization to yield the monohydrate [5] [7].

Early Pharmacological Characterization (1950s–1970s)

Initial pharmacological studies in the 1950s confirmed dextromethorphan's potent antitussive effects while demonstrating a remarkable lack of analgesic properties or addiction liability at therapeutic doses. Animal models (notably the cat tracheal stimulation model) revealed that dextromethorphan suppressed the cough reflex at doses significantly below those causing respiratory depression or behavioral changes. Unlike codeine, dextromethorphan did not exhibit antinociceptive activity in tail-flick or hot-plate tests in rodents, confirming its dissociation from opioid analgesia pathways [1] [9].

A pivotal discovery emerged from metabolic studies in the 1970s: dextromethorphan undergoes extensive and genetically determined hepatic metabolism primarily via cytochrome P450 2D6 (CYP2D6) to form the primary active metabolite, dextrorphan (DXO). This metabolite was identified as a potent, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Dextrorphan exhibits approximately 10-fold higher affinity for the NMDA receptor complex compared to the parent compound, acting at the phencyclidine (PCP) binding site. This discovery provided the first mechanistic insight beyond cough suppression and hinted at potential neuroactive properties [1] [4].

Table 1: Key Metabolic Pathways and Receptor Targets Identified During Early Pharmacological Characterization

ParameterDextromethorphan (DXM)Dextrorphan (DXO)Significance
Primary Metabolic EnzymeCYP2D6 (O-demethylation)Further glucuronidationBasis for polymorphic metabolism; poor vs. extensive metabolizers
NMDA Receptor Affinity (Ki)2120–8945 nM486–906 nMExplains dissociative effects at high doses
Sigma-1 Receptor Affinity142–652 nM118–481 nMImplicated in neuroprotective & psychotropic effects
SERT Inhibition (Ki)23–40 nM401–484 nMSerotonergic activity; risk of serotonin syndrome
Oral Bioavailability~1-2% (Extensive metabolizers); ~80% (Poor metabolizers)N/AExplains variable clinical response

Further receptor profiling revealed a complex polypharmacology. Dextromethorphan demonstrated moderate affinity for sigma-1 receptors (σ1R), acting as an agonist, and inhibited the serotonin transporter (SERT) and, to a lesser extent, the norepinephrine transporter (NET). These off-target actions, particularly SERT inhibition, explained observations of serotonergic effects at supratherapeutic doses and potential interactions with antidepressants [1] [4] [9].

FDA Approval Trajectory for Antitussive and Neuropsychiatric Indications

Dextromethorphan hydrobromide monohydrate received initial FDA approval in 1958 solely as an antitussive, marking the first non-opioid, non-sedating prescription cough suppressant. Its approval was based on clinical trials demonstrating efficacy comparable to codeine but with a superior safety profile regarding drowsiness and addiction potential. By the late 1960s, its safety record facilitated a transition to over-the-counter (OTC) status in the United States, making it widely accessible in numerous cough and cold formulations [1] [4] [9].

The compound's regulatory journey took a significant turn decades later, driven by understanding of its neuropharmacology. Recognizing dextromethorphan's inherent susceptibility to rapid hepatic metabolism (CYP2D6), limiting its systemic exposure and potential CNS efficacy, a strategic development approach emerged: co-administration with metabolic inhibitors. This led to the 2010 FDA approval of a fixed-dose combination of dextromethorphan (20 mg) with the low-dose, potent CYP2D6 inhibitor quinidine (10 mg), branded as Nuedexta®. This combination was specifically indicated for the treatment of pseudobulbar affect (PBA), a neurologic condition characterized by involuntary, disruptive episodes of laughing or crying, often associated with conditions like amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). Quinidine's role was strictly pharmacokinetic – increasing dextromethorphan bioavailability and plasma half-life, particularly in extensive metabolizers, thereby enabling sufficient CNS exposure to exert its effects on sigma-1 and NMDA receptors implicated in emotional lability [1] [4].

Building on the success of this metabolic inhibition strategy and dextromethorphan's serotonergic and glutamatergic activities, a second combination therapy received FDA approval in 2022. This formulation combined dextromethorphan (45 mg) with bupropion (105 mg), an antidepressant and CYP2D6 inhibitor, under the brand name Auvelity®. It was approved as a rapid-acting oral treatment for major depressive disorder (MDD) in adults. Bupropion serves dual purposes: inhibiting CYP2D6 to enhance dextromethorphan exposure and providing its own noradrenergic/dopaminergic activity, creating a novel multimodal antidepressant mechanism [4].

Global Regulatory Divergence in OTC Classification

The regulatory status of dextromethorphan hydrobromide monohydrate as an OTC medication exhibits significant international variation, reflecting differing national assessments of its efficacy, safety, and abuse potential at non-prescription doses.

Table 2: Global Regulatory Classification of OTC Dextromethorphan (as of 2025)

JurisdictionClassificationKey Restrictions/ConsiderationsTypical OTC Dose Limit per Unit
United States (FDA)OTC Monograph (Category II - Generally Recognized as Safe and Effective)Age restrictions (often not <12 years), quantity limits per package, behind-the-counter in some states15-30 mg
Australia (TGA)Pharmacist Only Medicine (Schedule 2 - S2)Requires pharmacist consultation prior to sale; not on open shelves10-30 mg (varies by formulation)
United Kingdom (MHRA)Pharmacy Medicine (P)Sold only in registered pharmacies under pharmacist supervision≤15 mg per dose (max daily dose ≤75 mg)
Canada (Health Canada)OTC (Schedule I - Requires pharmacist oversight)Age restrictions, quantity behind counter, some formulations require IDVariable, often ≤20 mg per dose
European Union (EMA)Varies by Member State (Often Pharmacy-only)Generally stricter controls than US; some countries (e.g., Sweden - Förteckning V) require prescription for higher strengthsOften lower than US (e.g., 7.5-15 mg)

The United States maintains the most accessible approach, classifying it under the OTC Monograph system for antitussives. However, concerns regarding misuse ("robotripping"), particularly among adolescents using high-dose formulations (e.g., sustained-release suspensions like Delsym®), have led to voluntary and regulatory actions. These include packaging limitations (e.g., single-ingredient packages limited to 120mg total dextromethorphan), age verification recommendations, and placement behind pharmacy counters in some states. Despite these measures, it remains widely available without direct pharmacist interaction [4] [6] [9].

In contrast, Australia (Therapeutic Goods Administration - TGA) classifies dextromethorphan as a Pharmacist Only Medicine (Schedule 2 - S2). This mandates that the medication is not accessible for self-selection by consumers; a pharmacist must be involved in the sale. The pharmacist assesses the appropriateness for the patient, provides counseling on correct use, and monitors for potential misuse. This reflects a more precautionary stance, prioritizing professional oversight over convenience [3].

The United Kingdom (Medicines and Healthcare products Regulatory Agency - MHRA) designates dextromethorphan as a Pharmacy Medicine (P), meaning it can only be sold in registered pharmacies under the supervision of a pharmacist. While not requiring a prescription, this classification ensures availability is controlled within a professional healthcare setting. Furthermore, the UK typically enforces lower maximum single doses (commonly ≤15mg) and stricter daily dose limits compared to the US [4].

This regulatory divergence stems from several factors: differing interpretations of clinical trial evidence for OTC efficacy (with some regulatory bodies viewing evidence as modest or insufficient for unsupervised use), varying societal tolerance for misuse potential and reports of abuse/dependence, and distinct pharmacovigilance histories regarding adverse events (like serotonin syndrome in combination with antidepressants, despite OTC exclusions). Debates continue regarding whether the OTC availability of dextromethorphan, particularly in high-dose or easily extractable formulations, adequately balances public access for symptomatic cough relief against public health risks related to misuse [4] [9].

Properties

CAS Number

6700-34-1

Product Name

Dextromethorphan hydrobromide monohydrate

IUPAC Name

(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrate;hydrobromide

Molecular Formula

C18H28BrNO2

Molecular Weight

370.3 g/mol

InChI

InChI=1S/C18H25NO.BrH.H2O/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H;1H2/t15-,17+,18+;;/m1../s1

InChI Key

STTADZBLEUMJRG-IKNOHUQMSA-N

SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br

Solubility

>55.5 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

d-Methorphan
Delsym
Dextromethorphan
Dextromethorphan Hydrobromide
Dextromethorphan Hydrobromide, (+-)-Isomer
Dextromethorphan Hydrobromide, Monohydrate
Dextromethorphan Hydrochloride
Dextromethorphan, (+-)-Isomer
Hydrobromide, Dextromethorphan
Hydrochloride, Dextromethorphan
l-Methorphan
Levomethorphan
Racemethorphan

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br

Isomeric SMILES

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.O.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.